"synthesis of Hydroquinidine 4-methyl-2-quinolyl ether"
"synthesis of Hydroquinidine 4-methyl-2-quinolyl ether"
An In-Depth Technical Guide to the Synthesis of Hydroquinidine 4-methyl-2-quinolyl ether
Introduction
Hydroquinidine 4-methyl-2-quinolyl ether, a derivative of the Cinchona alkaloid hydroquinidine, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] Hydroquinidine itself is an antiarrhythmic agent, and its modification by introducing a quinolyl ether moiety can lead to novel pharmacological properties.[3] This guide provides a comprehensive, in-depth technical overview of the synthetic pathway to this target molecule, grounded in established chemical principles and practices. The synthesis hinges on the classic Williamson ether synthesis, a robust and versatile method for forming ether linkages.[4] We will explore the synthesis of a key precursor, 2-chloro-4-methylquinoline, followed by its coupling with hydroquinidine. This document is intended for researchers and professionals in drug development and organic synthesis, offering not just a protocol but also the underlying scientific rationale for the procedural choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Retrosynthetic Analysis and Strategy
The synthetic approach is best conceptualized through a retrosynthetic analysis. The target molecule is an ether, immediately suggesting a disconnection at the ether oxygen. This bond can be formed via a Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide.[5][6] In this case, the most logical disconnection breaks the bond between the hydroquinidine oxygen and the quinoline ring. This leads to two primary synthons: a hydroquinidine-derived alkoxide and a 4-methyl-2-quinolyl cation equivalent. These synthons correspond to the practical starting materials: hydroquinidine and an electrophilic quinoline derivative, specifically 2-chloro-4-methylquinoline, where the chlorine atom at the C2 position serves as an excellent leaving group for nucleophilic aromatic substitution.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of 2-Chloro-4-methylquinoline Precursor
A critical precursor for the final coupling step is 2-chloro-4-methylquinoline. This intermediate is not commonly available commercially and must be synthesized. A reliable method involves the chlorination of 4-methylquinolin-2(1H)-one, which itself can be prepared via the Conrad-Limpach reaction.[7][8]
Overall Synthetic Scheme for the Precursor
Caption: Workflow for the synthesis of the quinoline precursor.
Experimental Protocol: 4-Methylquinolin-2(1H)-one
This procedure is a modification of the Conrad-Limpach synthesis.[8]
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Enamine Formation: In a round-bottom flask fitted with a Dean-Stark apparatus, combine aniline (1.0 eq), ethyl acetoacetate (1.05 eq), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water has been collected, indicating the completion of the condensation to form ethyl β-anilinocrotonate.
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Solvent Removal: Remove the toluene under reduced pressure. The crude enamine is typically a viscous oil or low-melting solid and can be used in the next step without further purification.
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Cyclization: In a well-ventilated fume hood, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to approximately 250 °C in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.[8]
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Addition: Add the crude ethyl β-anilinocrotonate dropwise to the hot solvent. The cyclization is usually rapid and is accompanied by the evolution of ethanol.[8]
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Isolation: Allow the reaction mixture to cool to room temperature, during which the product will precipitate. Dilute the mixture with petroleum ether to facilitate complete precipitation.
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Purification: Collect the solid product by filtration, wash thoroughly with petroleum ether, and then recrystallize from ethanol or boiling water to yield pure 4-methylquinolin-2(1H)-one as a white solid.[8]
Experimental Protocol: 2-Chloro-4-methylquinoline
This procedure employs a standard method for converting a quinolone to its corresponding 2-chloroquinoline derivative.[9]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 4-methylquinolin-2(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).
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Heating: Gently heat the mixture to reflux (approx. 105-110 °C) and maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling the reaction mixture to room temperature, pour it cautiously onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
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Neutralization: Carefully neutralize the acidic aqueous solution with a base, such as a cold concentrated sodium hydroxide or sodium carbonate solution, until the pH is approximately 8-9. The product will precipitate as a solid.
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Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-chloro-4-methylquinoline.
Core Synthesis: Hydroquinidine 4-methyl-2-quinolyl ether
The final step is the formation of the ether linkage via the Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the alkoxide of hydroquinidine acts as the nucleophile, attacking the electrophilic C2 carbon of the 2-chloro-4-methylquinoline ring.[4]
Mechanistic Pathway
Caption: Mechanism of the Williamson ether synthesis step.
Detailed Experimental Protocol
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Preparation: To a solution of hydroquinidine (1.0 eq) in a dry, polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, ~1.2 eq) portion-wise at 0 °C.[10][11] The use of a strong, non-nucleophilic base ensures complete and irreversible deprotonation of the hydroxyl group.[11]
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Alkoxide Formation: Allow the mixture to stir at room temperature for approximately 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the hydroquinidine alkoxide.
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Coupling: Add a solution of 2-chloro-4-methylquinoline (1.1 eq) in the same dry solvent to the reaction mixture.
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Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC. The reaction is typically complete within 6-12 hours.
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Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the product into ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.
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Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product should be purified by column chromatography on silica gel to yield the pure Hydroquinidine 4-methyl-2-quinolyl ether.
Characterization and Data
The identity and purity of the final product must be confirmed through rigorous analytical techniques. The expected data for the target compound are summarized below.
| Property | Expected Value |
| Molecular Formula | C₃₀H₃₃N₃O₂ |
| Molecular Weight | 467.60 g/mol |
| Appearance | Solid |
| Melting Point | 151-153 °C |
| Optical Rotation [α]²⁵/D | -168° (c = 1 in ethanol) |
| ¹H NMR | Consistent with the proposed structure, showing signals for both the hydroquinidine and 4-methyl-2-quinolyl moieties. |
| ¹³C NMR | Consistent with the proposed structure, showing 30 distinct carbon signals. |
| Mass Spectrometry (HRMS) | Calculated m/z should match the observed value for [M+H]⁺. |
| CAS Number | 135042-89-6 |
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere.
-
High-Boiling Solvents (Dowtherm A): These solvents are used at very high temperatures (250 °C). Ensure stable and secure heating setups to avoid spills and potential fires.
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Chlorinated Reagents/Solvents: 2-chloro-4-methylquinoline and solvents like dichloromethane are hazardous. Avoid inhalation and skin contact.
Conclusion
The synthesis of Hydroquinidine 4-methyl-2-quinolyl ether is a multi-step process that is achievable through well-established organic chemistry reactions. The strategy relies on the initial synthesis of a key 2-chloro-4-methylquinoline precursor via a Conrad-Limpach cyclization and subsequent chlorination. The final, crucial ether linkage is forged using the highly reliable Williamson ether synthesis. Careful execution of the protocols detailed in this guide, with particular attention to anhydrous conditions in the final step and appropriate safety measures throughout, will lead to the successful synthesis of this complex and potentially valuable molecule.
References
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Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871-6875. [Link]
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ResearchGate. (2025). synthesis of novel quinoline derivatives: a versatile platform for advanced organic and medicinal chemistry. Journal of the Chilean Chemical Society. [Link]
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Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. [Link]
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ElectronicsAndBooks. (2007). Synthesis and characterization of quinoline derivatives via the Friedländer reaction. [Link]
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Illyés, E., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(15), 2759. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]
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Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. [Link]
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Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry, 4(4), 1033. [Link]
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MDPI. (2020). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. [Link]
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National Institutes of Health. (2019). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. [Link]
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National Institutes of Health. (2017). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. [Link]
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National Institutes of Health. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) -quinolinones via Domino Reactions. [Link]
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ResearchGate. (2014). Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. [Link]
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